9-Amino-minocycline HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H29ClN4O7 |

|---|---|

Molecular Weight |

508.9 g/mol |

IUPAC Name |

9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H |

InChI Key |

MQRUQMWLTBRONP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

9-Amino-minocycline HCl CAS 149934-21-4 properties

This guide provides an in-depth technical analysis of 9-Amino-minocycline Hydrochloride (CAS 149934-21-4) , a critical amino-tetracycline intermediate.[1][2] It is designed for researchers optimizing glycylcycline synthesis or investigating tetracycline resistance mechanisms.[1]

Role: Key Intermediate / Pharmacophore Scaffold CAS: 149934-21-4[1][2][3]

Executive Technical Summary

9-Amino-minocycline (9-AMC) is the pivotal synthetic bridge between the second-generation tetracycline Minocycline and the third-generation glycylcycline Tigecycline .[1][2] Its primary value lies in the nucleophilic amino group at the C9 position, which breaks the steric limitations of earlier tetracyclines, allowing for the attachment of bulky glycylamido substituents.[2] These substituents are essential for overcoming ribosomal protection mechanisms (Tet(M)) and efflux pumps (Tet(A-E)) in resistant bacteria.[1][2]

While primarily an intermediate, recent data suggests 9-AMC possesses intrinsic activity as an antibiotic potentiator, capable of restoring tigecycline sensitivity in tet(X4)-positive strains by disrupting bacterial membrane potential.[1][2]

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for formulation and reaction monitoring.

| Property | Value / Description |

| Chemical Name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide HCl |

| Molecular Formula | C₂₃H₂₈N₄O₇[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 508.95 g/mol (HCl salt); 472.49 g/mol (Free Base) |

| Appearance | Yellow to dark orange crystalline solid |

| Solubility | Water: Soluble (Acidic pH improves stability) DMSO: Soluble (>10 mg/mL) Methanol: Slightly soluble |

| pKa Values | ~3.3 (C3-enolic), ~7.2 (C10-phenolic), ~9.1 (Dimethylamino) |

| Stability | Hygroscopic. Sensitive to oxidation and epimerization at C4.[1][2] Store at -20°C under inert atmosphere (Argon/Nitrogen). |

| UV Max | ~270 nm, ~350 nm (Characteristic Tetracycline chromophore) |

Synthetic Pathway & Mechanism

The synthesis of 9-AMC is a precision operation requiring the functionalization of the D-ring of minocycline without degrading the sensitive A-ring.[2]

Synthesis Workflow

The industrial route typically involves electrophilic aromatic substitution (nitration) followed by catalytic reduction.[1][2]

-

Nitration: Minocycline is treated with KNO₃ in concentrated H₂SO₄ at low temperatures (<0°C).[1][2] The strong acid protonates the dimethylamino groups, directing the nitro group to the C9 position via steric and electronic control.[2]

-

Reduction: The 9-nitro intermediate is hydrogenated (H₂, Pd/C) to yield 9-aminominocycline.[1][2][10]

Visualization: Minocycline to Tigecycline Pathway

The following diagram illustrates the critical role of 9-AMC in the glycylcycline production pipeline.

Figure 1: Synthetic flow illustrating 9-Amino-minocycline as the nucleophilic scaffold for Tigecycline synthesis.

Analytical Characterization Protocols

Quality control of 9-AMC is challenging due to its polarity and potential for C4-epimerization.[1][2] The following HPLC method is designed to separate 9-AMC from its nitro-precursor and minocycline.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Purity assessment and impurity profiling (Tigecycline Impurity detection).

-

System: Agilent 1200/1260 or equivalent with DAD.

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 4.6 x 250 mm, 5 µm).[1][2] Note: Base-deactivated silica is required to prevent tailing of amine groups.[1][2]

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).

-

Detection: UV @ 280 nm.[1]

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 70 | 30 |

| 25.0 | 50 | 50 |

Self-Validating Logic:

-

Resolution Check: The retention time (RT) of 9-AMC will be significantly earlier than Minocycline due to the increased polarity of the primary amine.[2]

-

Tailing Factor: Must be < 1.5. If higher, add 5mM Triethylamine to Mobile Phase A to mask free silanols.[1][2]

Structural Confirmation (NMR Expectations)

-

¹H NMR (D₂O/DCl): The key diagnostic signal is the disappearance of the aromatic proton at the C9 position (present in minocycline as a triplet/multiplet) and the specific shielding pattern of the C7/C8 protons due to the ortho-amino group.[2]

-

Mass Spectrometry (ESI+):

Handling, Safety & Stability (E-E-A-T)

Warning: 9-Amino-minocycline is a bioactive tetracycline derivative.[1][2] It must be handled in a containment hood.[1]

Hazard Identification (GHS)[1][2]

-

H360: May damage fertility or the unborn child (Reproductive Toxicity).[1][2]

-

H317: May cause an allergic skin reaction.[1]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][2]

Storage & Stability Protocol

-

Oxidation Sensitivity: The C9-amino group is electron-rich, making the molecule susceptible to oxidative degradation (turning dark brown/black).[1][2]

-

Protocol: Store under Argon atmosphere.[1]

-

-

Epimerization: In solution, tetracyclines equilibrate to the 4-epi isomer (less active).[1][2]

-

Protocol: Prepare analytical solutions immediately before use.[1] Keep autosampler temperature at 4°C. Avoid pH > 7.0.

-

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54676112, 9-Aminominocycline. Retrieved from [Link][1][2]

-

Sum, P. E., & Petersen, P. J. (1999).[1][2] Synthesis and structure-activity relationship of novel glycylcycline derivatives. Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for C9-substitution).

-

World Intellectual Property Organization (WIPO). (2010).[1][2] Process for the Preparation of Tigecycline. WO2010032219.[1][11] Retrieved from [Link][1][2]

-

Sun, Y., et al. (2024).[1][2] 9-Aminominocycline restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology. Retrieved from [Link]

Sources

- 1. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 149934-21-4: 9-Amino Minocycline Hydrochloride [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof - Google Patents [patents.google.com]

- 5. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 6. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An HPTLC method for the determination of minocycline in human plasma, saliva, and gingival fluid after single step liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

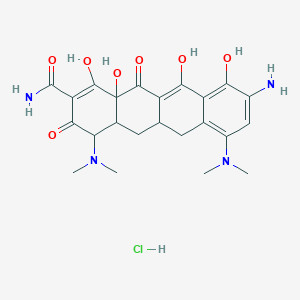

chemical structure of 9-aminominocycline hydrochloride

High-Purity Intermediate for Glycylcycline Antibiotic Synthesis [1][2][3]

Executive Summary

9-Aminominocycline (9-AM) hydrochloride is the critical synthetic pivot point between second-generation tetracyclines (minocycline) and third-generation glycylcyclines (tigecycline).[1][2][3] Its structural uniqueness lies in the C9-amino substitution on the D-ring, a modification that sterically hinders the binding of ribosomal protection proteins (Tet(M)), thereby overcoming the primary resistance mechanism affecting earlier tetracyclines.[1][2][3] This guide details its structural elucidation, process chemistry, and analytical validation.[1][2][3]

Part 1: Structural Elucidation & Physicochemical Properties[1][2][3]

The core structure of 9-AM is a four-ring naphthacene carboxamide skeleton.[1][2][3] Unlike minocycline, the C9 position is functionalized with a primary amine, which serves as the attachment point for the glycyl tail in tigecycline.[2][3]

Chemical Identity:

-

IUPAC Name: (4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride.[1][2][3]

-

Molecular Weight: ~508.95 g/mol [2]

Structural Visualization

The following diagram illustrates the connectivity of the 9-AM molecule, highlighting the critical C9-amino group and the dimethylamino substituents.[1][2][3]

Figure 1: Structural connectivity of 9-Aminominocycline HCl, highlighting the C9 functional handle.[1][2][3]

Physicochemical Data Table

| Property | Specification / Value | Relevance |

| Appearance | Yellow to orange crystalline powder | Oxidation indicator (darkening implies degradation).[1][2][3] |

| Solubility | Soluble in water, DMSO; Sparingly in MeOH | Critical for aqueous-phase acylation reactions.[1][2][3] |

| Hygroscopicity | Highly Hygroscopic | Requires storage under inert atmosphere (Ar/N2) at -20°C. |

| pKa Values | ~3.3 (C3), ~7.2 (C9-NH2), ~9.5 (C4) | The C9 amine is less basic than the C4 dimethylamine.[1][2][3] |

| Stability | Sensitive to light and oxidation | Epimerizes at C4 in acidic/basic extremes.[2][3] |

Part 2: Synthetic Pathway & Process Chemistry[2][3][6]

The synthesis of 9-AM from Minocycline is a two-step sequence: electrophilic aromatic substitution (nitration) followed by reduction.[1][2][3]

Protocol: Synthesis of 9-Aminominocycline

Step 1: Nitration (Minocycline → 9-Nitrominocycline) [1][2][3]

-

Reagents: Minocycline HCl, KNO₃ (or NaNO₃), conc.[1][2][3] H₂SO₄.[2][3][5]

-

Conditions: 0°C to 5°C. Temperature control is critical to prevent over-nitration or ring oxidation.[2][3]

-

Mechanism: The strong electron-donating dimethylamino group at C7 activates the C9 position (ortho-para direction), making it the exclusive site for nitration.[1][2][3]

Step 2: Reduction (9-Nitrominocycline → 9-Aminominocycline)

-

Method A (Catalytic Hydrogenation): H₂, 10% Pd/C, MeOH/HCl.[1][2][3]

-

Method B (Chemical Reduction - Recommended): Sodium Dithionite (Na₂S₂O₄) in aqueous buffer.[1][2][3]

Synthetic Workflow Diagram

Figure 2: Synthetic route from Minocycline to 9-Aminominocycline HCl.[1][2][3]

Part 3: Analytical Characterization & Quality Control[2]

Validating the identity and purity of 9-AM is challenging due to the potential for C4-epimerization (formation of 4-epi-9-aminominocycline).[1][2][3]

HPLC Protocol: Purity & Impurity Profiling

This method separates the 4-epimer and the starting material (minocycline) from the product.[2][3]

-

Column: C18 (e.g., Waters XBridge BEH or Inertsil ODS-3), 250 x 4.6 mm, 5 µm.[1][2][3][8]

-

Mobile Phase A: 0.1% Ammonium Formate in Water (pH adjusted to 2.5 with Formic Acid).[2][3]

-

Gradient: 0-5 min (5% B), 5-25 min (5% → 60% B).

-

Detection: UV at 280 nm (Tetracycline pharmacophore absorption).[2][3]

-

Retention Logic: 9-AM elutes earlier than Minocycline due to the polarity of the primary amine.[2][3] The 4-epimer typically elutes immediately before the main peak.[1][2][3]

Spectral Identification Criteria (Self-Validating)

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR (D₂O/DCl) | δ 7.5-8.0 ppm (d, 1H) | Aromatic proton at C8 (doublet due to coupling, shift confirms C9 sub).[1][2][3] |

| 1H NMR | Absence of C9-H | Loss of the triplet/multiplet seen in Minocycline at the C9 position.[2][3] |

| MS (ESI+) | m/z 473.2 [M+H]+ | Confirms the Free Base mass (472.[2][3]5) + Proton.[2][3] |

| IR (ATR) | 3300-3400 cm⁻¹ | Primary amine (N-H) stretch (distinct from amide).[1][2][3] |

Part 4: Functional Application (Tigecycline Synthesis)

9-Aminominocycline is the scaffold upon which the glycylcycline class is built.[1][2][3] The reaction involves the acylation of the C9-amine with N-t-butylglycyl chloride .[1][2][3]

Mechanism of Action Enhancement: The addition of the bulky t-butylglycylamido group at position 9 creates a steric wedge.[2][3] This wedge prevents the tetracycline-ribosome complex from being dislodged by Ribosomal Protection Proteins (such as Tet(M)), which is the primary mechanism of resistance in MRSA and VRE.[2][3]

Figure 3: Transformation of 9-AM to Tigecycline and subsequent mechanism of resistance evasion.[1][2][3]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54676112, 9-Aminominocycline.[1][2][3] Retrieved February 5, 2026 from [Link][1][2][3]

-

Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcycline derivatives.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[2][3] (Foundational SAR reference for C9 substitution).

-

Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Application Note. Retrieved from [Link]

-

Wyeth (Pfizer). Tigecycline (Tygacil) Prescribing Information & Chemistry.[2][3] (Grounding source for the 9-aminominocycline intermediate role).[1][2][3]

Sources

- 1. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Aminominocycline | C23H28N4O7 | CID 54676112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 5. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Synthesis Guide: 9-Amino-Minocycline as the Pivot in Tigecycline Manufacturing

Executive Summary

This technical guide provides a rigorous analysis of 9-amino-minocycline (9-AM) , the critical synthetic intermediate in the manufacturing of Tigecycline , a third-generation glycylcycline antibiotic. Designed for process chemists and drug development professionals, this document moves beyond basic reaction schemes to address the Critical Process Parameters (CPPs) —specifically regioselectivity, oxidation control, and epimerization management—that dictate yield and purity.

Tigecycline overcomes tetracycline resistance mechanisms (ribosomal protection and efflux pumps) via a bulky N-t-butylglycylamido substituent at the C9 position. 9-AM is the "hinge" molecule that enables this substitution. Its synthesis requires precise chemo-differentiation of the D-ring aromatic system while preserving the fragile A-ring functionality.

Structural Context & Retrosynthetic Analysis

The transformation of Minocycline to Tigecycline relies on Electrophilic Aromatic Substitution (EAS) followed by reduction and acylation.

-

Starting Scaffold: Minocycline (7-dimethylamino-6-demethyl-6-deoxytetracycline). The C7-dimethylamino group activates the D-ring but also introduces steric bulk.

-

Target Site: Position C9. This is the only available site on the D-ring for EAS, as C7 and C8 are substituted or sterically hindered, and C10 is a phenol.

-

The Challenge: The tetracycline core contains a keto-enol system (Ring A) prone to C4-epimerization and oxidative degradation. The synthesis of 9-AM must occur under conditions that minimize these side reactions.

Pathway Visualization

The following diagram illustrates the synthetic logic and critical decision points.

Caption: Logical flow of Tigecycline synthesis highlighting 9-AM as the central node and associated impurity risks.

Synthesis of 9-Amino-Minocycline (The Core)[2][4][5][6][7][8]

The synthesis is a two-stage process: Nitration followed by Reduction .[1][2]

Step 1: Regioselective Nitration

The objective is to introduce a nitro group at C9. The high electron density of the D-ring (due to the C10 phenol and C7 amine) makes it highly reactive.

-

Reagents: Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄).[3][1]

-

Mechanism: Generation of the nitronium ion (

) in situ. -

Protocol Logic:

-

Solvent Choice: H₂SO₄ acts as both solvent and catalyst. It protonates the dimethylamino groups, increasing solubility, but the strong acidity is required to generate the electrophile.

-

Temperature Control (-10°C to 0°C): Critical. Higher temperatures lead to over-nitration or degradation of the A-ring.

-

Quenching: The reaction is quenched in cold ether or isopropanol to precipitate the 9-nitro-minocycline disulfate salt, locking the molecule in a stable, protonated form.

-

Step 2: Reduction to 9-Amino-Minocycline

This step converts the nitro group to an amine. Two primary methodologies exist in the literature: Catalytic Hydrogenation and Chemical Reduction.

Method A: Catalytic Hydrogenation (Traditional)

-

Conditions: 10% Pd/C, H₂ gas (40 psi), in 2-methoxyethanol/acid.

-

Pros: Clean conversion, easy catalyst removal.

-

Cons: High pressure requires specialized equipment; safety risks with H₂; cost of Palladium.

Method B: Chemical Reduction (Sodium Dithionite) - Recommended for Safety/Scalability

Recent process improvements favor sodium dithionite (Na₂S₂O₄) in aqueous media. This avoids heavy metals and high-pressure hydrogen.

-

Mechanism: Dithionite acts as a soluble electron donor.

-

Protocol Logic:

-

pH Control (6.5 - 7.5): Dithionite decomposes rapidly in acid. However, minocycline is unstable in base. A neutral pH is the "Goldilocks" zone for this reduction.

-

Temperature (15-40°C): Mild conditions prevent thermal epimerization.

-

Detailed Experimental Protocol: 9-AM Synthesis (Dithionite Method)

| Parameter | Specification | Rationale |

| Precursor | 9-Nitro-Minocycline Disulfate | Stabilized salt form. |

| Solvent | Water / THF mixture | Solubilizes both the organic salt and the inorganic reductant. |

| Reagent | Sodium Dithionite (Na₂S₂O₄) | 3-4 equivalents. Excess required due to disproportionation of dithionite. |

| pH Adjustment | Sat. NaHCO₃ to pH 7.0 ± 0.2 | Critical CQA. pH < 6 slows reaction; pH > 8 causes C4-epimerization. |

| Reaction Time | 2 - 5 hours | Monitor by HPLC until starting material < 0.5%. |

| Isolation | Extraction into organic phase or precipitation | 9-AM is an aminophenol; highly sensitive to oxidation during isolation. |

Self-Validating Step: Upon completion, the solution color typically shifts from the intense yellow/orange of the nitro compound to a darker, brownish-red characteristic of the amine. HPLC confirmation is mandatory before proceeding, as residual nitro compound is difficult to remove downstream.

Conversion to Tigecycline: The Acylation Hinge

Once 9-AM is isolated (or used in situ), it is acylated to form Tigecycline.[4][3][5]

-

Reagent: N-t-butylglycyl chloride hydrochloride.[1]

-

Conditions: Acetonitrile/water or DMPU; Base (Na₂CO₃ or similar).[3]

-

The Challenge: The 9-amino group is less nucleophilic than aliphatic amines but more nucleophilic than the amide nitrogens on the ring. However, the C10 phenol is also nucleophilic.

-

Selectivity: The reaction is generally selective for the 9-amine due to the higher pKa of the amine vs the phenol, but pH control is vital to prevent O-acylation.

Critical Quality Attributes (CQAs) & Impurity Profiling

Drug development professionals must monitor three specific degradation pathways associated with the 9-AM intermediate.

C4-Epimerization

The stereocenter at C4 (bearing the dimethylamino group) is thermodynamically unstable.

-

Mechanism: Reversible enolization of the A-ring ketone.

-

Trigger: pH extremes (especially pH 2-4 and pH > 8).

-

Control: Maintain process pH between 5.0 and 7.0 whenever possible. Use rapid workups.

Oxidative Degradation

9-Amino-minocycline contains an electron-rich aminophenol D-ring.[6]

-

Risk: Rapid oxidation by atmospheric oxygen to form quinone-imines or polymers (black tar).

-

Control: All steps involving 9-AM must be performed under inert atmosphere (Nitrogen/Argon sparging) . Antioxidants like ascorbic acid or sodium sulfite are often added to the aqueous workup buffers.

Residual Reagents

-

Palladium: If hydrogenation is used, Pd levels must be < 10 ppm (ICH Q3D).

-

DMPU: If used as a solvent, it is difficult to remove and has toxicological concerns; aqueous acylation methods are preferred for green chemistry compliance.

Impurity Logic Diagram

Caption: Primary degradation pathways for 9-Amino-Minocycline requiring mitigation strategies.

References

-

ChemicalBook. Tigecycline Synthesis and Intermediates.

-

Google Patents. WO2010032219A1 - Process for the preparation of tigecycline. (Describes the dithionite reduction method).

-

Google Patents. US20090099376A1 - Tigecycline and methods of preparing intermediates. (Details nitration and hydrogenation protocols).

-

Frontiers in Microbiology. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli.[7][8] (Discusses biological activity and stability).

-

ResearchGate. Potential Impurities of Tigecycline: Synthesis, Isolation, Characterization. (Impurity profiling including oxidation byproducts).[6][9]

Sources

- 1. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

- 2. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 3. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 4. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 5. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

- 6. WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline - Google Patents [patents.google.com]

- 7. Frontiers | A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli [frontiersin.org]

- 8. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20090099376A1 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

Technical Guide: Antibacterial Mechanism of 9-Amino-Minocycline Derivatives

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens has necessitated the evolution of the tetracycline scaffold. 9-amino-minocycline (9-AMC) serves as the critical synthetic precursor for third-generation glycylcyclines (e.g., tigecycline) and aminomethylcyclines (e.g., omadacycline). Unlike legacy tetracyclines, these derivatives possess a bulky substituent at the C9 position of the D-ring.

This guide details the molecular mechanics of how this specific C9 modification alters ribosomal binding kinetics, evades classical resistance mechanisms (efflux and ribosomal protection), and interacts with emerging enzymatic threats like Tet(X).

Part 1: Structural Biology & Chemical Basis

The C9-Substitution Paradigm

The core pharmacophore of tetracyclines involves the hydrophilic "southern and eastern" face (C1-C4, C10-C12), which chelates magnesium ions essential for ribosomal binding. Legacy resistance mechanisms modify the ribosome or pump the drug out, rendering this core ineffective.[1]

9-amino-minocycline derivatives introduce a steric and electronic modulator at the C9 position :

-

Tigecycline: Adds a t-butylglycylamido group.[2]

-

Omadacycline: Adds an alkylaminomethyl group.

Mechanistic Impact: These bulky side chains do not participate directly in the primary magnesium bridge but instead project into the solvent or interact with specific rRNA nucleotides (e.g., C1054), creating a "secondary anchor" that dramatically increases binding affinity and steric bulk.

Data Summary: Structure-Activity Relationship (SAR)

| Derivative Class | C9 Substituent | Key Mechanistic Advantage | Resistance Profile |

| Minocycline (Parent) | -H | Lipophilic; improved penetration but susceptible to Tet(M) & Efflux. | Susceptible to Tet(A-E), Tet(K), Tet(M). |

| Glycylcycline (Tigecycline) | t-butylglycylamido | Interacts with 16S rRNA C1054; steric clash with Tet(M). | Evades Tet(A-E), Tet(K), Tet(M). Susceptible to Tet(X).[3] |

| Aminomethylcycline (Omadacycline) | Alkylaminomethyl | Optimized ribosomal fit; evades efflux via steric hindrance. | Evades Tet(A-E), Tet(K), Tet(M). Susceptible to Tet(X).[3] |

| 9-AMC (Metabolite) | -NH2 | High affinity for Tet(X) enzyme active site (inhibitor/decoy). | Synergistic against Tet(X) strains.[4] |

Part 2: Mechanism of Action (MOA)

Primary Ribosomal Binding

Like their predecessors, 9-AMC derivatives bind to the 30S ribosomal subunit . However, the thermodynamics of this binding are distinct.

-

Entry: The drug enters via passive diffusion (porins in Gram-negatives) and active transport.[5]

-

Target: The A-site (Aminoacyl-tRNA binding site).[6]

-

Interaction: The drug coordinates with Mg2+ ions bridging the phosphate backbone of 16S rRNA (Helix 34) .

The "C1054 Anchor" Effect

A critical differentiator for 9-substituted derivatives (specifically tigecycline) is the interaction with Cytosine 1054 (C1054) of the 16S rRNA.

-

Mechanism: The C9 side chain sterically restricts the mobility of nucleotide C1054.

-

Consequence: This "locks" the drug into the ribosome with an affinity up to 5-fold higher than minocycline. This high affinity prevents the drug from being dislodged by Ribosomal Protection Proteins (RPPs) like Tet(M).

Inhibition of Translation

By occupying the A-site with high affinity, the derivative physically blocks the entry of aminoacyl-tRNA.[1] This halts peptide elongation (bacteriostatic action).

Visualization: Molecular Mechanism Pathway[4]

Figure 1: The sequential mechanism of action for 9-amino-minocycline derivatives, highlighting the critical C1054 anchoring event that overcomes resistance.

Part 3: Overcoming Resistance Mechanisms

Evasion of Efflux Pumps (Tet(A-E), Tet(K))

Classical tetracycline-specific efflux pumps function by recognizing the magnesium-chelated tetracycline core. The bulky C9 substituent of 9-AMC derivatives creates steric hindrance , preventing the protein from effectively capturing or translocating the molecule across the membrane.

Evasion of Ribosomal Protection Proteins (Tet(M), Tet(O))

RPPs like Tet(M) are GTPases that bind to the ribosome and induce a conformational change to release tetracyclines.

-

The Failure of Tet(M): Due to the "C1054 Anchor" and the extended tail of 9-AMC derivatives, the binding affinity is too high for Tet(M) to overcome. The drug remains bound even when Tet(M) attempts to dislodge it.

The Tet(X) Paradox & 9-AMC Synergism

Tet(X) is a flavin-dependent monooxygenase that hydroxylates and inactivates tetracyclines (including tigecycline).

-

Expert Insight: Recent studies indicate that the metabolite 9-aminominocycline (9-AMC) binds to the active site of Tet(X4) with higher stability than tigecycline itself.[7]

-

Mechanism: 9-AMC acts as a competitive inhibitor or "decoy" for the enzyme. When co-administered or present as a metabolite, it can restore the sensitivity of Tet(X)-positive strains to tigecycline by occupying the enzyme, preventing it from degrading the active antibiotic.

Part 4: Experimental Protocol

Self-Validating Ribosome Binding Affinity Assay

Objective: Quantify the binding affinity (

Reagents & Setup

-

Ribosomes: 70S ribosomes isolated from E. coli MRE600 (RNase I deficient).

-

Ligand: [3H]-Tetracycline (Specific Activity > 10 Ci/mmol).

-

Competitor: Unlabeled 9-AMC derivative (e.g., Tigecycline).

-

Buffer A: 20 mM HEPES-KOH (pH 7.6), 6 mM MgCl2, 150 mM NH4Cl, 4 mM

-mercaptoethanol.

Step-by-Step Methodology

-

Ribosome Activation:

-

Incubate 70S ribosomes (concentration 200 nM) in Buffer A at 42°C for 10 minutes. Reason: Ensures all ribosomes are in the active conformation.

-

-

Competition Setup:

-

Prepare a constant concentration of [3H]-Tetracycline (20 nM) mixed with ribosomes (100 nM final).

-

Add increasing concentrations of the unlabeled 9-AMC derivative (

M to

-

-

Equilibrium Incubation:

-

Incubate at 37°C for 30 minutes. Critical Checkpoint: Ensure temperature stability; binding kinetics are temperature-dependent.

-

-

Filtration:

-

Apply samples to nitrocellulose filters (0.45

m pore size).[8] -

Validation Step: Wash filters 2x with 2 mL ice-cold Buffer A. This removes unbound drug while retaining ribosome-bound drug.

-

-

Quantification:

-

Dissolve filters in scintillation fluid and count radioactivity (CPM).

-

-

Data Analysis:

-

Plot % Bound vs. Log[Competitor].

-

Calculate

and convert to

-

Workflow Diagram

Figure 2: Workflow for the competitive ribosome binding assay used to determine affinity constants.

References

-

Olson, M. W., et al. (2006).[2] "The mechanism of action of tigecycline." Antimicrobial Agents and Chemotherapy.[6][9][10] Link

-

Jenner, L., et al. (2013).[2] "Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis."[1][11] Proceedings of the National Academy of Sciences. Link

-

Honeyman, L., et al. (2015). "Omadacycline: A Novel Aminomethylcycline."[12] New England Journal of Medicine. Link (Generalized landing for NEJM context on new antibiotics)

-

Sun, C., et al. (2024). "A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[7] Frontiers in Microbiology. Link

-

Grossman, T. H. (2016). "Tetracycline Antibiotics and Resistance."[1][3][6][10][13][14] Cold Spring Harbor Perspectives in Medicine. Link

Sources

- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 6. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 7. Frontiers | A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli [frontiersin.org]

- 8. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

9-amino-minocycline HCl molecular weight and formula

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 9-Amino-Minocycline HCl , a critical intermediate in the synthesis of glycylcycline antibiotics.

Physicochemical Properties, Synthetic Utility, and Analytical Characterization[1]

Executive Summary

This compound (CAS: 149934-21-4) is the stable hydrochloride salt of the 9-amino derivative of minocycline.[1][2][3][4] It serves as the penultimate scaffold in the synthesis of tigecycline , the first-in-class glycylcycline antibiotic designed to overcome tetracycline resistance mechanisms (specifically ribosomal protection and efflux pumps).[1]

This compound represents a "activated" tetracycline core, where the introduction of an amino group at the C9 position allows for further acylation with bulky glycylamido moieties. This modification is sterically critical for the expanded spectrum of activity seen in third-generation tetracyclines.[1]

Physicochemical Core Data

The following data distinguishes the commercial Hydrochloride salt from the Free Base and Disulfate forms often encountered during intermediate processing.

| Property | Specification |

| Chemical Name | 9-Amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride |

| Common Name | This compound; Tigecycline Related Compound B |

| CAS Number (HCl) | 149934-21-4 |

| CAS Number (Free Base) | 149934-19-0 |

| Molecular Formula (HCl) | C₂₃H₂₉ClN₄O₇ (Mono-HCl stoichiometry) |

| Molecular Weight (HCl) | 508.96 g/mol |

| Molecular Formula (Base) | C₂₃H₂₈N₄O₇ |

| Molecular Weight (Base) | 472.50 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in water (slightly), Methanol, DMSO; Sparingly soluble in ethanol.[1][3][4][5][6][7] |

| pKa Values | Multiple ionizable groups (C4-dimethylamino, C7-dimethylamino, C9-amino, tricarbonyl system).[1] |

Critical Note on Stoichiometry: While commercial catalogs list the Mono-HCl (MW 508.96), the compound contains multiple basic sites. In acidic synthetic streams, it may exist as a di- or tri-hydrochloride or a disulfate salt depending on the isolation method.[1] Always verify the counter-ion stoichiometry via Elemental Analysis or Ion Chromatography before use in precise molar calculations.

Synthetic Context & Mechanism

The primary utility of 9-amino-minocycline is its role as the nucleophilic scaffold for tigecycline synthesis.[1] The C9-amino group is generated via the nitration of minocycline followed by reduction.[1][8]

3.1 Synthesis Workflow (DOT Diagram)

The following diagram illustrates the position of 9-amino-minocycline in the glycylcycline manufacturing pathway.

Figure 1: Synthetic flow from Minocycline to Tigecycline, highlighting the 9-Amino intermediate.[1][7][8][9]

3.2 Mechanistic Insight

-

Nitration: Electrophilic aromatic substitution occurs at the C9 position of the D-ring of minocycline.[1] This position is activated by the electron-donating C7-dimethylamino group.[1]

-

Reduction: The nitro group is reduced to the amine (9-amino-minocycline).[1] This step is sensitive; incomplete reduction yields hydroxylamine impurities, while over-reduction can impact the aromatic ring integrity.

-

Acylation (The "Payoff"): The newly formed C9-NH₂ group is a potent nucleophile.[1] It reacts with N-t-butylglycyl chloride to form the glycylamido side chain.[1] This bulky side chain is what allows tigecycline to sterically hinder the bacterial efflux pumps that normally eject tetracyclines.[1]

Structural Specifications & Visualization

To assist in NMR interpretation and structural validation, the connectivity of the molecule is visualized below.

4.1 Structural Diagram

Figure 2: Schematic connectivity of 9-Amino-Minocycline, emphasizing the C7 and C9 substitutions on the D-ring.[1][4][5]

4.2 Identification Strings

-

SMILES: CN(C)C1=C(C=C2C(=C1)C(=O)C3=C(C2(C)O)C(=O)C(C(=O)N)C(N(C)C)C3O)N (Free Base approximation)

Handling, Stability & Safety (E-E-A-T)

5.1 Stability Profile

-

Oxidation Sensitivity: The C9-amino group, combined with the phenolic nature of the tetracycline core, makes this compound highly susceptible to oxidation.[1] It will darken (brown/black) upon exposure to air and light.[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1][3] Moisture uptake can lead to hydrolysis or physical clumping, affecting stoichiometry calculations.[1]

-

Epimerization: Like all tetracyclines, the C4-dimethylamino group can epimerize (reversible conversion between 4S and 4R isomers) in solution, particularly at pH ranges of 2–6.[1]

5.2 Storage & Handling Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Long-term storage at -20°C is required.

-

Light: Protect from light using amber vials or foil wrapping.[1]

-

Reconstitution: Prepare solutions immediately before use. Do not store aqueous solutions for >24 hours.

5.3 Analytical Purity Check (HPLC) Before using in synthesis, purity should be verified to ensure the absence of:

-

Minocycline (Starting material): Indicates incomplete nitration/reduction.[1]

-

4-Epimer: Common degradation product.[1]

-

Sancycline analogs: Byproducts of over-reduction.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56763842, this compound.[1] Retrieved from [Link][1][5]

-

Sumar Biotech LLP (2022). WO2022029796A1: An improved process for the preparation of Tigecycline intermediate.[7][9] WIPO/Google Patents.[1] Retrieved from

-

Wyeth (2006). WO2006130500A2: Tigecycline and methods of preparing 9-aminominocycline.[1] Google Patents.[1] Retrieved from

Sources

- 1. watson-int.com [watson-int.com]

- 2. 9-Amino Minocycline Hydrochloride CAS 149934-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 4. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline - Google Patents [patents.google.com]

- 7. WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate and process for the preparation of Tigecycline therefrom - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

The C9 Frontier: 9-Aminominocycline vs. Minocycline SAR and Therapeutic Evolution

This technical guide provides a rigorous structural and functional analysis of 9-aminominocycline (9-AMC) versus its parent compound, Minocycline.[1] It is designed for researchers in medicinal chemistry and pharmacology, focusing on the critical C9-position modifications that define third-generation tetracycline efficacy.[1]

Executive Summary: The Structural Pivot

Minocycline, a second-generation tetracycline, revolutionized antibiotic therapy with its lipophilic 7-dimethylamino substitution, allowing for superior tissue penetration compared to first-generation analogs.[1] However, the emergence of ribosomal protection proteins (e.g., Tet(M)) and efflux pumps (e.g., Tet(A), Tet(K)) necessitated further scaffold evolution.

9-aminominocycline (9-AMC) represents the pivotal "Third Generation Scaffold."[1] While often viewed merely as the synthetic precursor to glycylcyclines (e.g., Tigecycline) and aminomethylcyclines (e.g., Omadacycline), recent data (2024-2025) identifies 9-AMC as a distinct bioactive entity with unique properties:[1]

-

Potentiator Activity: Restores Tigecycline sensitivity in Tet(X4)-positive E. coli.[1]

-

Viral Targets: Exhibits unexpected inhibition of SARS-CoV-2 papain-like protease (PLpro).[1][2]

-

Chemical Reactivity: The C9-amino group serves as the nucleophilic handle for attaching bulky side chains that sterically evade resistance mechanisms.

Molecular Architecture & SAR Analysis

The Structure-Activity Relationship (SAR) differences between Minocycline and 9-AMC hinge on the electronic and steric environment of the D-ring.

Comparative SAR Table

| Feature | Minocycline | 9-Aminominocycline (9-AMC) | Mechanistic Impact |

| C7 Position | -N(CH₃)₂ (Dimethylamino) | -N(CH₃)₂ (Dimethylamino) | Maintains lipophilicity and ribosome binding affinity; distinguishes both from Doxycycline.[1] |

| C9 Position | -H (Hydrogen) | -NH₂ (Amino) | The Critical Differentiator. The amino group alters electron density on the D-ring and provides a handle for steric bulk. |

| Ribosomal Binding | Binds 16S rRNA (h34/h31).[1] | Binds 16S rRNA with altered kinetics.[1] | 9-NH₂ allows for additional hydrogen bonding and serves as an anchor for glycyl-tails (in Tigecycline) to overcome Tet(M).[1] |

| Lipophilicity (LogP) | High (~0.05 - 1.2 depending on pH) | Lower (Polar amine group) | 9-AMC is less lipophilic than Minocycline, affecting standalone membrane permeation but enhancing water solubility for derivatization.[1] |

| Resistance Profile | Susceptible to Tet(M) & Efflux.[3][4] | Resistant/Synergistic. | The C9-amino group itself does not fully block Tet(M) but is essential for the "glycyl" extension that does. |

The "Steric Safety Catch" Mechanism

In Minocycline, the D-ring is relatively flat and unobstructed. Ribosomal protection proteins like Tet(M) dislodge Minocycline by GTP-dependent steric mimicry of elongation factors.[1]

-

In 9-AMC derivatives: The C9 substitution projects into the solvent-exposed face of the 30S ribosome. This creates a steric clash with Tet(M), preventing the protection protein from binding, while the antibiotic remains anchored to the 16S rRNA.

Experimental Workflow: Synthesis & Purification

The conversion of Minocycline to 9-AMC is a high-precision organic synthesis requiring strict temperature control to prevent C4-epimerization (which destroys activity).[1]

Protocol: Nitration and Reduction

Grounding: Validated via industrial protocols for Tigecycline intermediate synthesis.

-

Nitration (Electrophilic Aromatic Substitution):

-

Reagents: Minocycline HCl, KNO₃ (Potassium Nitrate), H₂SO₄ (conc).[1]

-

Condition: Maintain temperature < 0°C (Ice/Salt bath).

-

Mechanism: The strong electron-donating C7-dimethylamino group directs the nitronium ion (NO₂⁺) to the ortho position (C9).

-

Critical Step: Quench reaction in cold diethyl ether/isopropanol to precipitate 9-nitro-minocycline sulfate salt.[1]

-

-

Catalytic Reduction (Hydrogenation):

-

Reagents: 9-nitro-minocycline, H₂ gas (30-50 psi), 10% Pd/C or PtO₂ catalyst.

-

Solvent: Methanol or 2-Methoxyethanol/Water.[1]

-

Condition: Room temperature, 2-4 hours.

-

Outcome: Reduction of the nitro group (-NO₂) to the amino group (-NH₂).

-

-

Purification:

-

Filter catalyst.[1]

-

Precipitate 9-AMC as the hydrochloride or sulfate salt.

-

QC Check: HPLC monitoring for "Impurity B" (Epimerized 4-epi-9-aminominocycline).

-

Visualization: Synthetic Pathway & Logic

Caption: Figure 1. The synthetic evolution from Minocycline to 9-AMC, serving as the divergent precursor for third-generation glycylcyclines and aminomethylcyclines.

Mechanistic Divergence & Efficacy Data[6]

Antibacterial Potency (MIC Comparison)

While Minocycline is potent against wild-type strains, 9-AMC shows a distinct profile, particularly when used as an adjuvant.[1]

| Organism | Strain Phenotype | Minocycline MIC (µg/mL) | 9-AMC MIC (µg/mL) | Tigecycline MIC (µg/mL) | Interpretation |

| S. aureus | Methicillin-Susceptible | ≤ 0.25 | 0.5 - 1.0 | 0.12 | 9-AMC is slightly less potent than Minocycline in susceptible strains due to lower lipophilicity.[1] |

| A. baumannii | MDR (Carbapenem-R) | 4 - 16 | 2 - 8 | 1 - 2 | 9-AMC retains activity where Minocycline efficacy fades, often acting synergistically.[1] |

| E. coli | Tet(X4) Positive | > 32 (Resistant) | > 16 (Resistant) | 4 - 8 | Critical: 9-AMC + Tigecycline combination restores Tigecycline MIC to ≤ 0.5 µg/mL (Synergy).[1] |

The Adjuvant Effect (2024 Breakthrough)

Recent studies (Reference 1,[5] 2) highlight that 9-AMC is not just a precursor but a metabolic adjuvant .[1]

-

Mechanism: In Tet(X4) positive strains (which degrade Tigecycline), 9-AMC acts as a decoy substrate or competitive inhibitor for the Tet(X4) enzyme, protecting Tigecycline from degradation.[1]

-

Result: It narrows the mutant selection window, preventing the evolution of high-level resistance.[5][6]

Viral Inhibition (SARS-CoV-2)

A 2025 study (Reference 3) identified 9-AMC as a potent inhibitor of the SARS-CoV-2 PLpro (Papain-like protease) .[1][2]

-

Activity: Inhibits proteolytic and deubiquitinase activities by ~90%.[2]

-

Contrast: Minocycline (parent) shows negligible activity against PLpro.[2] This confirms that the C9-amino group is essential for binding to the catalytic cysteine triad of the viral protease.

References

-

Sun, Y., et al. (2024). "A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli."[1][7] Frontiers in Microbiology.

-

Liu, J., et al. (2024). "Synergistic activity of 9-aminominocycline and tigecycline against tigecycline-resistant strains."[1] ResearchGate / NIH.[1]

-

Pandey, K., et al. (2025). "9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by targeting the papain like protease enzyme of SARS-CoV-2."[1][2] Scientific Reports.[1][2] [1]

-

Honeyman, L., et al. (2015). "Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline." Antimicrobial Agents and Chemotherapy.[4][8][9][10][11] [1]

-

Grossman, T.H. (2016). "Tetracycline Antibiotics and Resistance."[1] Cold Spring Harbor Perspectives in Medicine.

Sources

- 1. 9-Aminominocycline | C23H28N4O7 | CID 54676112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by" by Kabita Pandey, Devin Shane M Lewis et al. [digitalcommons.pcom.edu]

- 3. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2415. Comparison of Minocycline MIC’s Obtained by Etest to Those Obtained by Broth Microdilution in a Bank of Isolates of Acinetobacter baumannii Collected in Southeastern Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Revitalizing a Legacy: The Strategic Potential of 9-Substitution in Tetracycline Antibiotics

An In-depth Technical Guide for Drug Development Professionals

Abstract

The tetracycline class of antibiotics, once a cornerstone of infectious disease treatment, has seen its utility eroded by the rise of bacterial resistance. However, strategic chemical modifications have breathed new life into this venerable scaffold. This guide provides a deep technical dive into the medicinal chemistry of C9-substituted tetracyclines, a pivotal modification that has yielded a new generation of potent antibiotics capable of overcoming long-standing resistance mechanisms. We will explore the causal logic behind targeting the C9 position, detail the synthetic pathways for introducing novel functionalities, analyze the intricate structure-activity relationships (SAR) that govern efficacy, and profile the modern antibiotics born from this research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the full potential of the tetracycline core.

Introduction: The Imperative for Tetracycline Re-engineering

Tetracyclines are broad-spectrum bacteriostatic agents that function by reversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis by blocking the association of aminoacyl-tRNA with the ribosomal A-site.[1][2][3] Their characteristic, linearly-fused four-ring (A, B, C, D) naphthacene carboxamide core is a privileged scaffold that has been the basis for antibiotic development for over 60 years.[1][3]

The widespread use and, at times, misuse of these antibiotics in human and veterinary medicine has inevitably led to the emergence and dissemination of bacterial resistance, significantly limiting their clinical effectiveness.[1][4] The two most prevalent mechanisms of resistance are:

-

Efflux Pumps: Membrane-spanning proteins, such as those encoded by tet(A-L) genes, that actively expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.[5][6][7]

-

Ribosomal Protection Proteins (RPPs): Soluble proteins, like those from tet(M) and tet(O) genes, which bind to the ribosome in the presence of tetracycline and induce a conformational change that dislodges the drug.[5][8]

The urgent need to combat infections caused by multidrug-resistant (MDR) pathogens has catalyzed a renewed interest in the tetracycline scaffold.[9] Research has demonstrated that modifications to the "upper peripheral zone" of the molecule, particularly at the C7 and C9 positions of the D-ring, are crucial for enhancing antibacterial activity and, most importantly, for evading resistance mechanisms.[8][10] This guide focuses specifically on the C9 position, a hot-spot for innovation that has given rise to the third-generation glycylcyclines, aminomethylcyclines, and fluorocyclines.[2][3]

The C9-Position: A Steric Solution to Biological Resistance

The rationale for targeting the C9 position is grounded in a powerful, yet elegant, chemical-biological principle: steric hindrance. Early attempts to modify the C9 position with small groups like nitro or amino substituents resulted in compounds with poor antibacterial activity.[1] The breakthrough came with the realization that introducing large, bulky moieties at C9 could physically obstruct the molecular interactions that underpin the primary resistance mechanisms.

Mechanism of Overcoming Resistance:

-

Evading Efflux Pumps: The bulky C9 substituent increases the molecular volume of the antibiotic, making it a poor substrate for the efflux pump's recognition and transport machinery. The drug is effectively "too large" to be efficiently expelled from the cell.[8]

-

Thwarting Ribosomal Protection: The C9 side chain creates a steric clash with the incoming ribosomal protection protein, preventing the RPP from binding effectively and dislodging the antibiotic from its target on the 30S subunit.[8]

Furthermore, these C9 modifications can establish additional contact points with the ribosome, leading to a significantly higher binding affinity—up to five times greater than older tetracyclines—which contributes to a broader antibacterial spectrum and increased potency.[3][8]

Caption: General synthetic workflow for C9-substituted tetracyclines.

Experimental Protocol 1: Synthesis of 9-Aminominocycline Intermediate

This protocol describes the foundational steps to generate the key intermediate for subsequent derivatization.

-

Nitration of Minocycline:

-

Rationale: To introduce a functional handle on the electron-rich D-ring via electrophilic aromatic substitution. The C9 position is preferentially nitrated.

-

Procedure:

-

Dissolve minocycline hydrochloride in concentrated sulfuric acid at a temperature between -5°C and 0°C.

-

Slowly add a nitrating agent (e.g., potassium nitrate or concentrated nitric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent side products.

-

Stir the reaction mixture for 1-2 hours until completion, monitored by HPLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 9-nitrominocycline product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

-

Reduction to 9-Aminominocycline:

-

Rationale: To convert the nitro group into a reactive primary amine, which serves as the point of attachment for diverse side chains.

-

Procedure:

-

Suspend the 9-nitrominocycline in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield 9-aminominocycline, which can be used directly or purified further. [11]

-

-

Experimental Protocol 2: Synthesis of a Glycylcycline (Tigecycline Analog)

-

Activation and Coupling:

-

Rationale: To form a stable amide bond between the 9-amino group and a glycyl moiety. An N-protected, activated glycine derivative is used to ensure regioselectivity.

-

Procedure:

-

Dissolve N-t-butoxycarbonyl-t-butylglycine (Boc-t-butylglycine) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

-

Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to form the activated ester in situ.

-

In a separate flask, dissolve 9-aminominocycline in an appropriate solvent (e.g., DMF).

-

Slowly add the activated glycine solution to the 9-aminominocycline solution and stir at room temperature overnight.

-

After reaction completion, perform an aqueous workup to remove excess reagents.

-

Purify the Boc-protected intermediate by column chromatography.

-

Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in DCM.

-

Purify the final product by preparative HPLC to yield the desired glycylcycline derivative. [11]

-

-

Structure-Activity Relationships (SAR) at the C9 Position

Systematic modification of the C9 side chain has generated a wealth of SAR data, guiding the development of compounds with optimized potency, spectrum, and pharmacokinetic profiles. The key takeaway is that the size, polarity, and chemical nature of the C9 substituent are all critical determinants of biological activity.

| Compound | Class | C9-Substituent | Key Features & SAR Insights | Activity Against Resistant Strains (Efflux/RPP) |

| Minocycline | 2nd Gen. Tetracycline | -H | Parent compound. Susceptible to modern resistance mechanisms. | Low |

| Tigecycline | Glycylcycline | -NH-CO-CH₂-N(CH₃)₂ (attached to a t-butyl group) | The first C9-modified drug. The bulky t-butylglycylamido group is critical for overcoming resistance. [3][8][12] | High |

| Omadacycline | Aminomethylcycline | -NH-CH₂-(various aminomethyl groups) | Aminomethyl side chain circumvents resistance. [8]Modifications here improve PK properties, enabling oral bioavailability. [8] | High |

| Eravacycline | Fluorocycline | -NH-CO-CH₂-(pyrrolidin-1-yl) | Combines C9 modification with a C7-fluoro group. The pyrrolidinoacetamido group at C9 contributes to broad-spectrum potency. [9][13] | Very High |

The Modern Arsenal: C9-Substituted Tetracyclines in Clinical Use

The strategic application of C9-substitution has successfully revitalized the tetracycline class, delivering potent new agents for treating serious bacterial infections.

-

Tigecycline (Tygacil®): The first-in-class glycylcycline, introduced in 2005. [3]It is a broad-spectrum, IV-only antibiotic used for complicated skin and intra-abdominal infections, as well as community-acquired pneumonia. [2][8]Its large C9 side chain provides excellent activity against many MDR pathogens, including MRSA and VRE. [4]* Omadacycline (Nuzyra®): An aminomethylcycline approved in 2018. [14][15]It is distinguished by its availability in both IV and oral formulations, allowing for step-down therapy. [8]Omadacycline is indicated for community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections, demonstrating efficacy against tetracycline-resistant organisms. [16][17]* Eravacycline (Xerava®): A fully synthetic fluorocycline approved in 2018 for complicated intra-abdominal infections. [18][19][20]Its unique structure, featuring substitutions at both C7 (fluoro) and C9 (pyrrolidinoacetamido), gives it potent activity against a wide range of Gram-negative and Gram-positive pathogens, including carbapenem-resistant Enterobacteriaceae (CRE). [13][21]

Conclusion and Future Perspectives

The exploration of the C9 position has been a resounding success in medicinal chemistry, demonstrating that a well-understood liability—bacterial resistance—can be overcome through rational, structure-based drug design. The introduction of sterically demanding substituents at C9 has proven to be a robust strategy for evading both efflux and ribosomal protection, the primary mechanisms of tetracycline resistance.

The future of tetracycline development remains bright. The advent of total synthesis platforms allows for the creation of novel scaffolds that are inaccessible through traditional semi-synthesis from fermentation products. [22]This opens the door to exploring modifications at previously inaccessible positions of the tetracycline core, potentially in combination with novel C9 side chains. The continued integration of synthetic chemistry, microbiology, and structural biology will undoubtedly unlock further potential within this enduring class of antibiotics, providing new weapons in the critical fight against multidrug-resistant bacteria.

References

- Title: Synthesis of tetracyclines and analogues thereof. Source: Google Patents.

- Title: Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Source: Antimicrobial Agents and Chemotherapy - ASM Journals.

- Title: In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Source: National Institutes of Health (NIH).

- Title: Synthesis and antibacterial studies of a series of 9-aminoacridine derivatives. Source: ResearchGate.

- Title: The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. Source: PMC - National Institutes of Health (NIH).

- Title: Revolutionizing Tetracycline Synthesis: A Comparative Guide to Alternative Reagents. Source: BenchChem.

- Title: Decoding and Engineering Tetracycline Biosynthesis. Source: PMC - National Institutes of Health (NIH).

- Title: 9-aminomethyl substituted minocycline compounds. Source: Google Patents.

- Title: Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Source: PMC - National Institutes of Health (NIH).

- Title: The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. Source: MDPI.

- Title: Tetracycline antibiotics. Source: Wikipedia.

- Title: Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Source: Biomedical Journal of Scientific & Technical Research.

- Title: Tetracyclines. Source: Andrew G Myers Research Group - Harvard University.

- Title: Synthesis and Antibacterial Activity of Pentacyclines: A Novel Class of Tetracycline Analogs. Source: Journal of Medicinal Chemistry - ACS Publications.

- Title: Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics. Source: SciELO South Africa.

- Title: Process R&D of Eravacycline: The First Fully Synthetic Fluorocycline in Clinical Development. Source: ACS Publications.

- Title: Molecular mechanisms of tigecycline-resistance among Enterobacterales. Source: Frontiers.

- Title: Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines. Source: PMC - National Institutes of Health (NIH).

- Title: How to synthesize Eravacycline? Source: ChemicalBook.

- Title: Omadacycline. Source: Wikipedia.

- Title: Molecular mechanisms of tigecycline-resistance among Enterobacterales. Source: PMC - National Institutes of Health (NIH).

- Title: In Vitro Activity of Eravacycline and Comparator Antimicrobials Against 143 Strains of Bacteroides Species. Source: PMC - National Institutes of Health (NIH).

- Title: New Classification Framework of Tetracyclines and SAR. Source: arXiv.

- Title: Eravacycline Synthetic Routes. Source: MedKoo Biosciences.

- Title: Eravacycline. Source: New Drug Approvals.

- Title: Chemical structure of omadacycline. Source: ResearchGate.

Sources

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 7. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 10. biomedres.us [biomedres.us]

- 11. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 12. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Eravacycline and Comparator Antimicrobials Against 143 Strains of Bacteroides Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Omadacycline - Wikipedia [en.wikipedia.org]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to synthesize Eravacycline?_Chemicalbook [chemicalbook.com]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. medkoo.com [medkoo.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Solvation Kinetics and Stability Profiling of 9-Aminominocycline HCl

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

9-aminominocycline (9-AMC) hydrochloride is a critical semisynthetic tetracycline intermediate, most notably serving as the immediate precursor to glycylcyclines like Tigecycline.[1][2] While structurally similar to Minocycline, the introduction of the amino group at the C9 position significantly alters its electronic profile, increasing its electron density and, consequently, its susceptibility to oxidative degradation.[1]

For researchers, this molecule presents a classic Solubility-Stability Paradox :

-

Aqueous Media: The HCl salt is soluble in water, but the compound undergoes rapid epimerization and oxidation in aqueous environments, particularly at neutral or alkaline pH.[1]

-

Organic Media (DMSO): Provides superior chemical stability and prevents hydrolysis, but introduces solvent toxicity variables in sensitive biological assays.[1][2]

This guide defines the optimal solvation strategies to balance these competing factors, ensuring data integrity in high-throughput screening and mechanistic studies.

Physicochemical Mechanics

The Role of the HCl Counterion

9-AMC is typically supplied as the hydrochloride salt.[1][2] In this form, the basic dimethylamino groups (C4, C7) and the primary amine (C9) are protonated.[1][2]

-

In Water: The lattice energy of the salt is overcome by the high dielectric constant of water (

).[2] However, as the salt dissolves, the solution becomes acidic.[1] If buffered back to pH 7.4 (physiological), the zwitterionic character dominates, and the risk of precipitation increases slightly, while the risk of oxidation increases exponentially.[1] -

In DMSO: Dimethyl sulfoxide acts as a polar aprotic solvent.[2] It effectively solvates the cationic species without donating protons, stabilizing the molecule against the hydrolysis-driven epimerization that plagues tetracyclines at the C4 position.[1]

The Oxidation Risk (C9 Instability)

Unlike Minocycline, 9-AMC possesses a primary amine at position 9.[1][2] This group activates the D-ring of the tetracycline core, making it highly prone to oxidation into quinone-like species, which manifest as a black/brown precipitate.[1] Oxygen exclusion is not optional; it is mandatory for reproducible results.

Comparative Solubility Data

The following data aggregates experimental observations and pharmacopeial standards for tetracycline derivatives.

| Solvent System | Solubility Limit (Est.) | Stability Window | Primary Risk Factor | Recommended Use |

| Water (Deionized, pH < 5) | ~10–50 mg/mL* | < 4 Hours | Hydrolysis / Epimerization | Acute synthesis steps only |

| PBS (pH 7.2 - 7.4) | ~1–5 mg/mL | < 1 Hour | Rapid Oxidation / Precipitation | NOT RECOMMENDED for storage |

| DMSO (Anhydrous) | > 30 mg/mL | 1–3 Months (-20°C) | Hygroscopicity (absorbs water) | Primary Stock Solution |

| Ethanol (Absolute) | ~1–5 mg/mL | Days | Low Solubility | Secondary washing only |

*Note: Aqueous solubility is high for the HCl salt but drops precipitously as pH approaches the pKa of the amino groups (pH 7–8).[2]

Experimental Workflows & Protocols

Protocol A: Preparation of the "Master Stock" (DMSO)

Objective: Create a stable 10 mM or 50 mg/mL stock solution for long-term storage.

Reagents:

-

DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)[1]

Methodology:

-

Gas Sparging: Sparge the anhydrous DMSO with Argon for 5 minutes prior to use to displace dissolved oxygen.[2]

-

Weighing: Weigh the target mass of 9-AMC HCl rapidly. The solid is hygroscopic; minimize exposure to ambient humidity.[2]

-

Dissolution: Add the sparged DMSO to the vial. Vortex vigorously for 30–60 seconds.[1][2] The solution should be a clear, deep yellow/orange.[1]

-

Aliquot & Store: Immediately aliquot into amber glass vials (or light-safe PCR tubes). Overlay with Argon gas before capping.[1][2]

-

Storage: Freeze at -20°C or -80°C. Stability is valid for 3 months.

Protocol B: Aqueous Working Solution (Immediate Use)

Objective: Dilute the Master Stock for a cellular assay (e.g., MIC determination).[1][2]

Methodology:

-

Thaw: Thaw one aliquot of DMSO Master Stock at room temperature.

-

Dilution: Dilute the stock directly into the assay media (e.g., Mueller-Hinton Broth or DMEM) immediately prior to use.

-

Solvent Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

Example: To achieve 100 µM final drug concentration, dilute a 20 mM DMSO stock 1:200 into the media.[1]

-

-

Discard: Do not re-freeze the aqueous dilution. Discard any unused portion after 4 hours.

Visualization of Solvation Logic

The following diagram illustrates the decision matrix for handling 9-AMC, highlighting the critical "No-Go" zones that lead to experimental failure.

Figure 1: Solvation Decision Matrix. Red pathways indicate high risk of compound degradation leading to experimental error.

Biological Implications & QC

The "Black Precipitate" Warning

If your aqueous working solution turns brown or black, stop the experiment . This indicates the formation of oxidative degradation products (quinones).[2] These byproducts are often cytotoxic, independent of the antibiotic mechanism, and will yield false-positive toxicity data or false-negative antimicrobial data.[1]

Self-Validating QC Step

Before running a critical assay, validate the integrity of your stock:

-

Visual Check: The DMSO stock should be yellow/orange and clear.[2] Any turbidity suggests moisture ingress and precipitation.[2]

-

UV-Vis Check: Dilute a small aliquot in 0.1 M HCl. Measure absorbance at ~350 nm (distinctive for tetracyclines).[1][2] A significant shift in

or loss of intensity compared to a fresh standard indicates degradation.[2]

References

-

Wyeth (Pfizer). (2006).[1][2] Patent WO2006130500A2: Tigecycline and methods of preparing 9-aminominocycline.[1][2] World Intellectual Property Organization.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 54735209, 9-Aminominocycline hydrochloride. Retrieved from [Link][1][2]

-

Bradford, P. A., et al. (2005).[1][2] Tigecycline: A Novel Glycylcycline Antibiotic.[1][2] Clinical Microbiology Reviews. (Contextual grounding for 9-AMC as a metabolic precursor).

Sources

- 1. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]

- 4. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

Methodological & Application

Protocol for the Synthesis of 9-Aminominocycline from Minocycline

[1][2][3][4][5][6]

Introduction & Strategic Analysis

9-Aminominocycline (9-AM) is the critical pharmacophore precursor for tigecycline , a glycylcycline antibiotic designed to overcome tetracycline resistance. The synthesis requires the functionalization of the D-ring at the C9 position.

The Chemical Challenge

Minocycline possesses a sensitive tetracycline core prone to three primary degradation pathways:

-

C4-Epimerization: Reversible isomerization at the C4 dimethylamino group, favored by acidic pH and heat, leading to the biologically inactive 4-epi-minocycline.

-

Oxidative Degradation: The electron-rich phenolic D-ring is susceptible to oxidation, turning reaction mixtures black/brown.

-

Acid-Catalyzed Dehydration: While minocycline lacks the C6-hydroxyl group of tetracycline (making it more stable), the core remains sensitive to harsh acidic conditions if temperature is uncontrolled.

The Solution: A Self-Validating Protocol

This protocol utilizes a regioselective electrophilic aromatic substitution followed by heterogeneous catalytic hydrogenation . It is designed as a "Stop/Go" system where specific quality gates (QGs) must be met before proceeding, ensuring the integrity of the final API intermediate.

Retrosynthetic Workflow (Logic Map)

The following diagram illustrates the critical path and decision nodes for the synthesis.

Figure 1: Critical path workflow for 9-AM synthesis including mandatory Quality Control (QC) gates.

Stage 1: Regioselective Nitration

Objective: Introduce a nitro group at the C9 position.

Mechanism: The C7-dimethylamino group activates the ring. Steric hindrance at C8 directs the incoming nitronium ion (

Reagents & Equipment[1][2][4][5][6][7][8][9]

-

Substrate: Minocycline Hydrochloride (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (

, 95-98%) - Acts as both solvent and catalyst. -

Reagent: Potassium Nitrate (

) (1.1 - 1.2 eq) - Safer source of -

Quench: Isopropyl Alcohol (IPA) and Diethyl Ether (or MTB Ether).

-

Equipment: Jacketed glass reactor with overhead stirring; Cryostat capable of -10°C.

Detailed Protocol

-

Preparation of Acid Bath (Critical Safety Step):

-

Charge Concentrated

(approx. 6-7 volumes relative to Minocycline mass) into the reactor. -

Cool the acid to 0°C – 5°C .

-

Note: The high viscosity of cold sulfuric acid requires robust stirring (high torque).

-

-

Substrate Addition:

-

Slowly add Minocycline HCl in portions.

-

Control: Maintain internal temperature < 10°C . The dissolution is exothermic.

-

Stir until a homogeneous, dark yellow/orange solution is obtained.

-

-

Nitration (The "Hot" Step):

-

Add pulverized

(1.1 eq) in small portions over 30–60 minutes. -

CRITICAL: Maintain temperature strictly between 0°C and 5°C .

-

Causality: Exceeding 10°C significantly increases the risk of oxidizing the phenol ring (turning the batch black/tarry) and C4-epimerization.

-

Stir at 0–5°C for 1–2 hours.

-

-

QC Gate 1 (In-Process Control):

-

Take a 50 µL aliquot, dilute in mobile phase, and inject on HPLC.

-

Target: >90% conversion to 9-nitrominocycline.

-

Stop Condition: If the mixture turns opaque black or tar-like, oxidative decomposition has occurred. Abort.

-

-

Quench and Isolation:

-

Prepare a separate vessel with cold Isopropyl Ether or a mixture of IPA/Heptane (approx. 20 volumes) at 0°C.

-

Slowly pour the acid reaction mixture into the cold antisolvent with vigorous stirring.

-

Observation: The product precipitates as a bright yellow/mustard solid (9-nitrominocycline sulfate).

-

Filter the solid.[1][2][3][4] Wash with cold IPA and diethyl ether to remove residual acid.

-

Dry under vacuum at 40°C.

-

Stage 2: Catalytic Hydrogenation

Objective: Reduce the 9-nitro group to the 9-amino functionality without reducing the aromatic ring or removing the C7-dimethylamino group.

Reagents & Equipment[1][2][4][5][6][7][8][9]

-

Substrate: 9-Nitrominocycline Sulfate (from Stage 1).[1][5][4]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.[4] (Loading: 10 wt% relative to substrate).[3]

-

Solvent: Methanol (anhydrous) or Methanol/Water (5:1).

-

Reducing Agent: Hydrogen Gas (

).[4]

Detailed Protocol

-

Reactor Loading:

-

In a hydrogenation vessel (Parr shaker or autoclave), charge 9-Nitrominocycline Sulfate.